Transport Mechanism: Nonsaturable, pH-Independent Uptake vs. Saturable H+-Symporters
When expressed in Saccharomyces cerevisiae, the 62-kD SBP mediates sucrose uptake that is nonsaturable up to 30 mM external sucrose and is not significantly affected by alteration of external pH or pretreatment with protonophores . In direct contrast, the Arabidopsis thaliana sucrose/H+ symporters AtSUC1 and AtSUC2 exhibit saturable kinetics with Km values of 0.50 mM and 0.77 mM, respectively, and their transport activity is strongly inhibited by the protonophore carbonyl cyanide m-chlorophenylhydrazone (CCCP) . This delineates SBP as a mechanistically distinct transport component that reconstitutes the physiologically described nonsaturable sucrose uptake system of higher plants.
| Evidence Dimension | Sucrose transport kinetics and energy dependence |
|---|---|
| Target Compound Data | Nonsaturable linear uptake up to 30 mM; insensitive to external pH changes and protonophores; no H+ dependence |
| Comparator Or Baseline | AtSUC1: Km = 0.50 mM, saturable, strongly inhibited by CCCP; AtSUC2: Km = 0.77 mM, saturable, strongly inhibited by CCCP and DNP |
| Quantified Difference | SBP shows linear, nonsaturable kinetics over a 60-fold higher concentration range than AtSUC1 Km; SBP transport is protonophore-insensitive vs. strong inhibition of AtSUC1/AtSUC2 |
| Conditions | Heterologous expression in Saccharomyces cerevisiae; 14C-sucrose uptake assays; pH range tested and protonophore (CCCP) sensitivity assays |
Why This Matters
Only SBP—not SUT/SUC symporters—can be used to study or reconstitute the nonsaturable, energy-independent component of plant sucrose uptake that operates at high apoplastic sucrose concentrations.
- [1] Overvoorde PJ, Frommer WB, Grimes HD. A soybean sucrose binding protein independently mediates nonsaturable sucrose uptake in yeast. Plant Cell. 1996;8(2):271-280. DOI: 10.1105/tpc.8.2.271. View Source
- [2] Sauer N, Stolz J. SUC1 and SUC2: two sucrose transporters from Arabidopsis thaliana; expression and characterization in baker's yeast and identification of the histidine-tagged protein. Plant J. 1994;6(1):67-77. DOI: 10.1046/j.1365-313x.1994.6010067.x. View Source
